N'-(2-furylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Overview
Description
Pyrazoles are a class of organic compounds known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a five-membered aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .
Synthesis Analysis
Pyrazole synthesis has been explored extensively, and researchers generally follow two pathways . Both synthetic routes involve the initial formation of the pyrazole nucleus. In the first procedure, 1-3-dicarbonyl compounds with hydrazines or their 1,3-dielectrophile equivalents react to form two separate C–N bonds, building the pyrazole ring . In the second procedure, the pyrazole ring is derived by forming a C–N and C–C bond by intramolecular [3+2] cycloaddition of 1,3-dipoles with 1,3-dipolarphiles .Molecular Structure Analysis
Pyrazole derivatives belong to the family of N-heterocyclic compounds, sp2 hybridized and delocalized 6π-electron heteroaromatic ring system with two adjacent nitrogen atoms (1,2-positions) and three carbon atoms . Pyrazole, with its planar structure and without substitution at nitrogen, exists in three possible tautomeric forms .Chemical Reactions Analysis
Pyrazoles are known as versatile scaffolds in organic synthesis, often used as starting materials for the preparation of more complex heterocyclic systems . Their reactivity may be influenced by their tautomeric and conformational preferences .Physical And Chemical Properties Analysis
Pyrazoles are a class of compounds known for their diverse physical and chemical properties. These properties can be influenced by factors such as the specific substituents on the pyrazole ring .Mechanism of Action
Future Directions
Pyrazoles continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research will likely continue to explore new synthetic methods for pyrazole derivatives, as well as their potential uses in various fields such as medicinal chemistry and drug discovery .
properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(16-13-7-8-3-2-6-18-8)11-9-4-1-5-10(9)14-15-11/h2-3,6-7H,1,4-5H2,(H,14,15)(H,16,17)/b13-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJQKYNJARLBTP-NTUHNPAUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=CC=CO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-2-furylmethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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